5(2H)-Oxazolone, 4-(phenylmethyl)-2-(trifluoromethyl)-
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Overview
Description
5(2H)-Oxazolone, 4-(phenylmethyl)-2-(trifluoromethyl)- is a compound that belongs to the oxazolone family, characterized by a five-membered ring containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5(2H)-Oxazolone, 4-(phenylmethyl)-2-(trifluoromethyl)- typically involves the reaction of appropriate starting materials under specific conditions. One common method includes the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the oxazolone ring.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure consistent quality and yield, making the compound suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
5(2H)-Oxazolone, 4-(phenylmethyl)-2-(trifluoromethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.
Substitution: The trifluoromethyl and phenylmethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
5(2H)-Oxazolone, 4-(phenylmethyl)-2-(trifluoromethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 5(2H)-Oxazolone, 4-(phenylmethyl)-2-(trifluoromethyl)- exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group, in particular, can influence the compound’s reactivity and interactions with other molecules. The exact mechanism may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
5(2H)-Oxazolone, 4-(methyl)-2-(trifluoromethyl)-: Similar structure but with a methyl group instead of a phenylmethyl group.
5(2H)-Oxazolone, 4-(phenyl)-2-(trifluoromethyl)-: Similar structure but with a phenyl group instead of a phenylmethyl group.
5(2H)-Oxazolone, 4-(phenylmethyl)-2-(methyl)-: Similar structure but with a methyl group instead of a trifluoromethyl group.
Uniqueness
The presence of both a phenylmethyl group and a trifluoromethyl group in 5(2H)-Oxazolone, 4-(phenylmethyl)-2-(trifluoromethyl)- makes it unique compared to other similar compounds
Properties
CAS No. |
2261-95-2 |
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Molecular Formula |
C11H8F3NO2 |
Molecular Weight |
243.18 g/mol |
IUPAC Name |
4-benzyl-2-(trifluoromethyl)-2H-1,3-oxazol-5-one |
InChI |
InChI=1S/C11H8F3NO2/c12-11(13,14)10-15-8(9(16)17-10)6-7-4-2-1-3-5-7/h1-5,10H,6H2 |
InChI Key |
ZAOAMTIDKBRQDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC(OC2=O)C(F)(F)F |
Origin of Product |
United States |
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